1-Amino-3,3-difluorocyclobutanecarboxylic acid
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Overview
Description
1-Amino-3,3-difluorocyclobutanecarboxylic acid is a fluorinated analogue of 1-aminocyclobutane-1-carboxylate. This compound is notable for its unique structure, which includes a cyclobutane ring with two fluorine atoms and an amino group. It has a molecular weight of 151.11 g/mol and is often used in various scientific research applications due to its distinctive properties .
Mechanism of Action
Target of Action
The primary targets of 1-Amino-3,3-difluorocyclobutane-1-carboxylic acid are currently unknown. This compound is a relatively new molecule and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
It is known that the compound interacts with its targets through its amino and carboxylic acid groups .
Pharmacokinetics
The compound’s solubility and stability suggest that it may have good bioavailability .
Preparation Methods
The synthesis of 1-Amino-3,3-difluorocyclobutanecarboxylic acid typically involves multiple steps. . The final product is obtained after several purification steps. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
1-Amino-3,3-difluorocyclobutanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group into an alcohol.
Substitution: The fluorine atoms in the cyclobutane ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Amino-3,3-difluorocyclobutanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Comparison with Similar Compounds
1-Amino-3,3-difluorocyclobutanecarboxylic acid can be compared with other similar compounds, such as:
1-Aminocyclobutane-1-carboxylate: Lacks the fluorine atoms, resulting in different chemical and biological properties.
3,3-Difluorocyclobutanecarboxylic acid: Does not have the amino group, which affects its reactivity and applications.
1-Amino-3,3-difluorocyclobutane-1-carboxylic acid hydrochloride: A salt form that may have different solubility and stability characteristics .
The unique combination of the amino group and fluorine atoms in this compound makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-amino-3,3-difluorocyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2NO2/c6-5(7)1-4(8,2-5)3(9)10/h1-2,8H2,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCVQJSNYDFHOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679138 |
Source
|
Record name | 1-Amino-3,3-difluorocyclobutane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1225532-86-4 |
Source
|
Record name | 1-Amino-3,3-difluorocyclobutane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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